
(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate” is a synthetic organic molecule. It features a complex structure with multiple functional groups, including an imidazole ring, nitro groups, a tetrahydropyran ring, and a butyrate ester. Such compounds are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate” would likely involve multiple steps:
Formation of the Imidazole Ring: This could be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Nitration: The imidazole ring could be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups.
Protection of Hydroxyl Group: The hydroxyl group of the propanol moiety could be protected using tetrahydropyran.
Esterification: The final step would involve the esterification of the hydroxyl group with butyric acid.
Industrial Production Methods
Industrial production would likely follow similar steps but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Oxidation: The nitro groups could be further oxidized under strong oxidative conditions.
Reduction: The nitro groups could be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The imidazole ring could undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated imidazole derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its imidazole ring.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of nitro groups.
Anti-inflammatory: Investigation into its anti-inflammatory properties.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action would depend on the specific application:
Enzyme Inhibition: The imidazole ring could interact with the active site of enzymes, inhibiting their activity.
Antimicrobial Activity: The nitro groups could undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
類似化合物との比較
Similar Compounds
(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-hydroxypropyl butyrate: Similar structure but without the tetrahydropyran ring.
(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl acetate: Similar structure but with an acetate ester instead of butyrate.
Uniqueness
- The presence of both the tetrahydropyran ring and the butyrate ester makes “(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate” unique compared to its analogs. This could result in different reactivity and biological activity.
特性
分子式 |
C15H22N4O8 |
|---|---|
分子量 |
386.36 g/mol |
IUPAC名 |
[(2S)-3-(2,4-dinitroimidazol-1-yl)-2-(oxan-2-yloxy)propyl] butanoate |
InChI |
InChI=1S/C15H22N4O8/c1-2-5-13(20)26-10-11(27-14-6-3-4-7-25-14)8-17-9-12(18(21)22)16-15(17)19(23)24/h9,11,14H,2-8,10H2,1H3/t11-,14?/m0/s1 |
InChIキー |
JZOBNJVXEDQQBM-ZSOXZCCMSA-N |
異性体SMILES |
CCCC(=O)OC[C@H](CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])OC2CCCCO2 |
正規SMILES |
CCCC(=O)OCC(CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])OC2CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




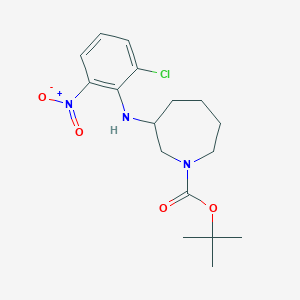

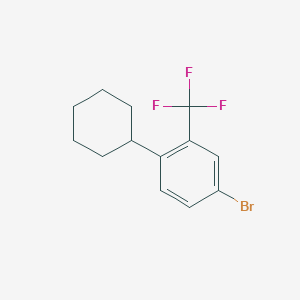
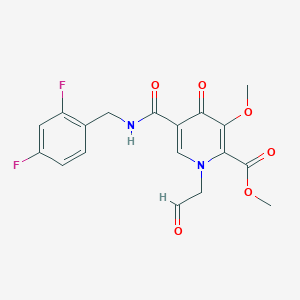
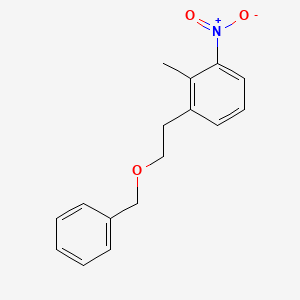
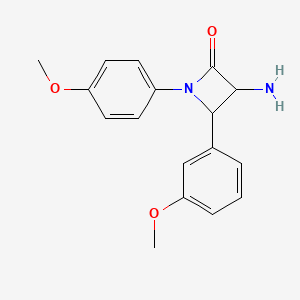

![(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11831430.png)

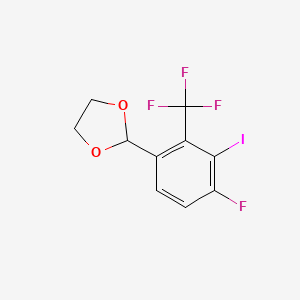
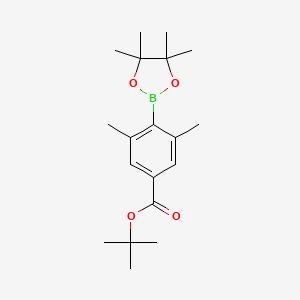
![[(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11831442.png)
